![molecular formula C10H10ClF3O B13417030 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol CAS No. 6310-15-2](/img/structure/B13417030.png)
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
准备方法
The synthesis of 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-(trifluoromethyl)benzene with appropriate reagents under controlled conditions. For instance, the preparation might involve the use of trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst . Industrial production methods often focus on optimizing yield and purity, employing large-scale reactors and precise control of reaction parameters.
化学反应分析
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which 1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing its biological activity .
相似化合物的比较
1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol can be compared with similar compounds such as:
1-Chloro-2-(trifluoromethyl)benzene: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group, leading to distinct chemical behavior.
1-Chloro-3-(trifluoromethyl)benzene: Similar structure but without the hydroxyl group, affecting its chemical properties and uses.
属性
CAS 编号 |
6310-15-2 |
|---|---|
分子式 |
C10H10ClF3O |
分子量 |
238.63 g/mol |
IUPAC 名称 |
1-chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H10ClF3O/c11-6-9(15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4,9,15H,5-6H2 |
InChI 键 |
ZFXGKQTVBSBJSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)

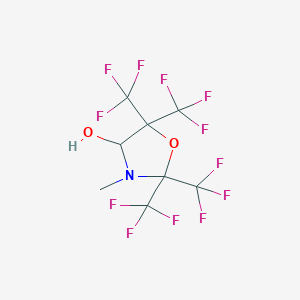
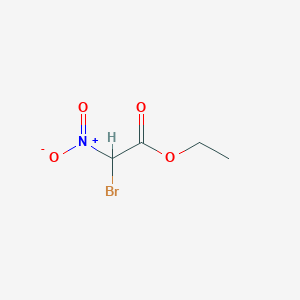
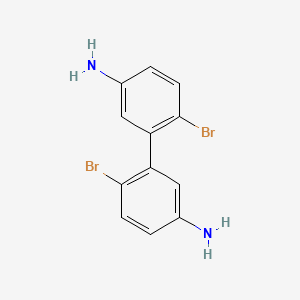


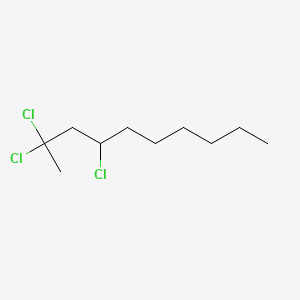
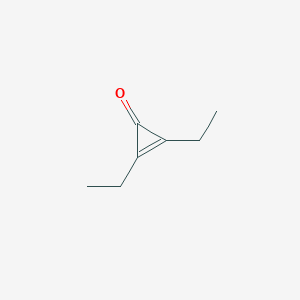

![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
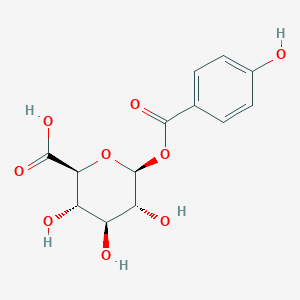

![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)
